Dominant Urinary Biomarker: 2-MEHTM Outranks All Other TEHTM Monoester Metabolites in Human Biomonitoring
In a controlled human oral dosing study (4 volunteers, single TEHTM dose, urine collected over 72 h), 2-MEHTM was identified as the most dominant urinary biomarker among all primary monoester metabolites (1-MEHTM, 2-MEHTM, 4-MEHTM), with approximately 5.8% of the administered dose recovered in urine, and 2-MEHTM still detectable at 72 h post-exposure [1]. A subsequent clinical study applying a validated LC-MS/MS method to 30 newborn urine samples confirmed 2-MEHTM as the predominant urinary biomarker, with significantly higher concentrations in NICU preterm infants compared to term-born newborns [2]. This establishes 2-MEHTM as the analytically preferred target for TEHTM exposure assessment, in contrast to the 4-isomer (4-MEHTM), which shows distinct ER/TR agonist activity but lower urinary abundance [3].
| Evidence Dimension | Rank order of urinary metabolite abundance following human TEHTM exposure |
|---|---|
| Target Compound Data | 2-MEHTM: Dominant urinary biomarker (highest abundance among all monoester metabolites); peak blood concentration at ~5 h post-exposure; still detectable in urine at 72 h |
| Comparator Or Baseline | 1-MEHTM: Lower urinary abundance than 2-MEHTM (secondary biomarker). 4-MEHTM: Lower urinary abundance; primary metabolite with ER/TR agonist activity but different analytical relevance. Total urinary recovery: ~5.8% of oral dose over 72 h |
| Quantified Difference | 2-MEHTM > 1-MEHTM > 4-MEHTM in urinary abundance (rank order); 2-MEHTM is the preferred biomarker for exposure assessment per both Höllerer 2018 and Cleys 2025 studies |
| Conditions | Human oral administration study (4 volunteers, single dose, LC-MS/MS quantitation in blood up to 48 h and urine up to 72 h); clinical pilot study (30 newborn urine samples, SPE-LC-MS/MS) |
Why This Matters
Selection of 2-MEHTM as the authenticated reference standard is mandatory for accurate quantitative biomonitoring of TEHTM exposure; using 4-MEHTM or 1-MEHTM as a surrogate would misrepresent the dominant metabolite profile.
- [1] Höllerer C, Becker G, Göen T, Eckert E. Human metabolism and kinetics of tri-(2-ethylhexyl) trimellitate (TEHTM) after oral administration. Arch Toxicol. 2018;92(9):2793-2807. DOI: 10.1007/s00204-018-2264-2. View Source
- [2] Cleys P, Van den Eede N, Gys C, et al. Development and validation of an analytical method for metabolites of the plasticizer tri-(2-ethylhexyl) trimellitate (TOTM) in human urine by LC-MS/MS. J Chromatogr B. 2025;1256:124569. View Source
- [3] Dahbi L, Séverin I, Kambia N, et al. In vitro and in silico approach to study the hormonal activities of the alternative plasticizer tri-(2-ethylhexyl) trimellitate TEHTM and its metabolites. Arch Toxicol. 2022;96(3):899-918. DOI: 10.1007/s00204-022-03230-4. View Source
